molecular formula C16H32Cl2N2OS B12750018 (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride CAS No. 172753-35-4

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride

Cat. No.: B12750018
CAS No.: 172753-35-4
M. Wt: 371.4 g/mol
InChI Key: OWBWNQOSHNCFLE-UHFFFAOYSA-N
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Description

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiacyclopentane ring substituted with piperidinomethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multi-step organic reactions. The starting materials often include thiacyclopentane derivatives and piperidine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group to a sulfide.

    Substitution: The piperidinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature control to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: A related compound with a piperidine structure used as an antibiotic.

    Thiacyclopentane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

This detailed article provides a comprehensive overview of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

172753-35-4

Molecular Formula

C16H32Cl2N2OS

Molecular Weight

371.4 g/mol

IUPAC Name

2,5-bis(piperidin-1-ylmethyl)thiolane 1-oxide;dihydrochloride

InChI

InChI=1S/C16H30N2OS.2ClH/c19-20-15(13-17-9-3-1-4-10-17)7-8-16(20)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H

InChI Key

OWBWNQOSHNCFLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC(S2=O)CN3CCCCC3.Cl.Cl

Origin of Product

United States

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